Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 6,6-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6,6-dimethylpiperidine-3-carboxylate: The non-hydrochloride form of the compound.
6,6-Dimethylpiperidine-3-carboxylic acid: The precursor used in the synthesis of the compound.
6,6-Dimethylpiperidine: A related compound with similar structural features.
Uniqueness
Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Biological Activity
Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is a compound with notable biological activity, primarily due to its structural characteristics and interactions with various biological targets. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is classified as an ester with the molecular formula C8H16ClNO2 and a molecular weight of approximately 207.7 g/mol. The presence of dimethyl groups at the 6-position of the piperidine ring significantly influences its chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in various biochemical pathways, making it a compound of interest for therapeutic applications. The exact mechanisms are still under investigation, but studies suggest that it may bind to targets involved in neurotransmission and metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways. For instance, it has been studied for its effects on proteolytic enzymes such as uPA (urokinase-type plasminogen activator) and MMPs (matrix metalloproteinases), which are involved in cancer metastasis .
- Receptor Binding : The compound's interactions with various receptors have been explored, particularly those related to dopamine signaling. Its structural similarity to known receptor ligands suggests potential as a modulator for dopamine D2 and D3 receptors .
Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that the compound can inhibit certain proteases at micromolar concentrations. For example, binding affinities were measured using equilibrium constants ranging from 0.4 to 0.7 µM against uPAR (urokinase-type plasminogen activator receptor) .
- Therapeutic Applications : Its potential therapeutic applications include roles in drug development for conditions like cancer and neurodegenerative diseases. The compound's ability to modulate enzyme activity suggests it could be developed into a therapeutic agent targeting specific pathways involved in disease progression .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's efficacy by modifying its structure to enhance binding affinity and selectivity toward biological targets. These studies have revealed insights into how slight alterations in the chemical structure can significantly impact biological activity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
Methyl 6-Methylpiperidine-3-Carboxylate | C8H16ClNO2 | Moderate enzyme inhibition | Similar structure; less potency |
Cariprazine Analogues | Variable | High D3/D2 selectivity | Related to dopamine receptor modulation; different scaffold |
Piperidine Derivatives | Variable | Diverse activities (anticancer) | Broad range of applications; SAR ongoing |
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 6,6-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(6-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
BYJVXDDCMBIYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1)C(=O)OC)C.Cl |
Origin of Product |
United States |
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